molecular formula C19H42N2O B12576012 (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol CAS No. 627525-11-5

(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol

Cat. No.: B12576012
CAS No.: 627525-11-5
M. Wt: 314.5 g/mol
InChI Key: WMHVYNGLLGOTHC-IBGZPJMESA-N
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Description

(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is a chiral compound with a complex structure that includes an amino group, a hydroxyl group, and a long undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through a series of reactions, including alkylation, reduction, and amination. The specific reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution may result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to design more effective derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols with long alkyl chains, such as (2S)-2-amino-4-methylpentan-1-ol and (2S)-2-[2-(decylamino)ethylamino]butan-1-ol.

Uniqueness

What sets (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

627525-11-5

Molecular Formula

C19H42N2O

Molecular Weight

314.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol

InChI

InChI=1S/C19H42N2O/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-19(17-22)16-18(2)3/h18-22H,4-17H2,1-3H3/t19-/m0/s1

InChI Key

WMHVYNGLLGOTHC-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCNCCN[C@@H](CC(C)C)CO

Canonical SMILES

CCCCCCCCCCCNCCNC(CC(C)C)CO

Origin of Product

United States

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